2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Description
The compound 2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a quinoline-based acetamide derivative characterized by:
- Quinoline core: Substituted with a 6-ethyl group and a 4-ethylbenzenesulfonyl moiety at position 2.
- Acetamide side chain: Linked to a 4-methylphenyl group.
The 4-ethylbenzenesulfonyl group may enhance binding affinity through sulfonyl interactions with biological targets, while the 4-methylphenyl acetamide moiety is a recurring pharmacophore in cytotoxic agents .
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-4-20-8-13-23(14-9-20)35(33,34)26-17-30(18-27(31)29-22-11-6-19(3)7-12-22)25-15-10-21(5-2)16-24(25)28(26)32/h6-17H,4-5,18H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITWGTVGJKICBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and ethyl acetoacetate, which undergo cyclization and sulfonylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors, receptor antagonists, or other bioactive molecules.
Industry
Industrially, these compounds can be used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, modulating their activity. This can involve binding to active sites, altering enzyme conformation, or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Insights :
- 4-Methylphenyl vs. 4-Chlorophenyl : The electron-donating methyl group in the target compound may enhance metabolic stability compared to the electron-withdrawing chloro group in ZINC2690957, which could increase reactivity but reduce bioavailability .
- Nitrophenyl Derivatives : The nitro group in ’s compound introduces strong electron-withdrawing effects, favoring synthetic utility over direct bioactivity .
Compounds with Alternative Heterocyclic Cores
Key Insights :
- Thiazolidinone Core: The 4-methylphenyl group in ’s compound induces G1 cell cycle arrest and apoptosis in renal cancer cells, suggesting the target compound’s 4-methylphenyl moiety may share similar mechanistic pathways .
- Oxadiazole Derivatives : The oxadiazole-thiol scaffold in highlights the versatility of acetamide-linked 4-methylphenyl groups in diverse biological contexts, such as enzyme inhibition .
Biological Activity
2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide is a synthetic compound belonging to the class of quinoline derivatives. Quinoline compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure may enhance its interaction with various biological targets, suggesting potential therapeutic applications.
- Molecular Formula : C23H28N2O3S
- Molecular Weight : Approximately 400.54 g/mol
- Structural Features : The compound contains multiple functional groups, including a sulfonyl group and an acetamide moiety, which contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps that include:
- Formation of the quinoline core.
- Introduction of the ethyl and benzenesulfonyl substituents.
- Attachment of the acetamide group.
These reactions require careful control of conditions such as temperature, solvent choice, and the use of catalysts to achieve high yields.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, particularly those resistant to standard antibiotics. Studies suggest its mechanism may involve inhibition of bacterial DNA gyrase or topoisomerase IV, which are essential for bacterial replication.
Anticancer Properties
Quinoline derivatives are also explored for their anticancer potential. Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : Inducing G2/M phase arrest.
- Reactive Oxygen Species (ROS) Production : Increasing oxidative stress within cancer cells.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This effect can be beneficial in treating diseases characterized by chronic inflammation.
The proposed mechanism of action involves:
- Enzyme Inhibition : Targeting specific enzymes involved in cellular processes.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be significantly lower compared to standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
